Procaterol hydrochloride hemihydrate

intrinsic efficacy β2-agonist receptor desensitization

Procaterol HCl hemihydrate is an orally bioactive β2-adrenergic partial agonist with intrinsic efficacy comparable to formoterol and isoproterenol. It is a premier tool for investigating β2-AR desensitization, biased agonism, and bronchodilator tolerance mechanisms. Its documented moisture/air instability makes it an excellent model compound for advanced stabilization formulation development—supported by existing patent literature. The compound enables both oral and inhaled administration routes, allowing direct within-compound PK/PD comparisons of systemic versus local lung exposure, critical for optimizing β2-agonist strategies in asthma and COPD preclinical models.

Molecular Formula C32H48Cl2N4O7
Molecular Weight 671.6 g/mol
CAS No. 81262-93-3
Cat. No. B140300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaterol hydrochloride hemihydrate
CAS81262-93-3
Synonymsrel-8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Hydrochloride, Hydrate;  R*,S*)-(+/-)-8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Monohydrochloride, Hydrate; 
Molecular FormulaC32H48Cl2N4O7
Molecular Weight671.6 g/mol
Structural Identifiers
SMILESCCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl
InChIInChI=1S/2C16H22N2O3.2ClH.H2O/c2*1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;;;/h2*5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);2*1H;1H2/t2*12-,16+;;;/m11.../s1
InChIKeyRZKAQAPBCFPJTK-GOPHCVLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procaterol Hydrochloride Hemihydrate CAS 81262-93-3: Beta-2 Adrenergic Receptor Agonist for Asthma and COPD Research Procurement


Procaterol hydrochloride hemihydrate (CAS 81262-93-3), also known as OPC-2009 hydrochloride hemihydrate, is a synthetic, orally bioactive, β2-adrenergic receptor agonist . It is a partial agonist that functions as a bronchodilator, primarily used in research related to the treatment of asthma and chronic obstructive pulmonary disease (COPD) [1]. The compound is available as a racemic mixture of four stereoisomers and is characterized by a molecular formula of C₁₆H₂₃ClN₂O₃·½H₂O and a molecular weight of approximately 335.82 g/mol [2].

Why Generic Substitution of Procaterol Hydrochloride Hemihydrate CAS 81262-93-3 Requires Rigorous Comparative Evaluation


Procaterol cannot be trivially substituted with other β2-agonists due to distinct quantitative differences in key pharmacological and physicochemical parameters. While it shares the β2-adrenergic receptor target with compounds like formoterol, salbutamol, and salmeterol, its unique intrinsic efficacy profile and susceptibility to oxidation necessitate careful selection. Notably, procaterol's high intrinsic efficacy, which is comparable to isoproterenol and formoterol, dictates its potential for receptor desensitization and its suitability as a reliever medication, contrasting with lower-efficacy agonists used for maintenance [1]. Furthermore, its inherent instability in the presence of moisture and air poses significant formulation challenges that directly impact its therapeutic viability and differentiate it from more stable alternatives [2].

Quantitative Differentiation Evidence for Procaterol Hydrochloride Hemihydrate (CAS 81262-93-3) Versus Key β2-Agonist Comparators


Procaterol Exhibits Equivalent Intrinsic Efficacy to Formoterol, Surpassing Salbutamol and Salmeterol

When measuring the relaxation response against methacholine-induced contraction in guinea pig tracheal smooth muscle, the intrinsic efficacy of procaterol is equivalent to that of the full agonist isoproterenol and the long-acting formoterol. This intrinsic efficacy is quantifiably greater than that of salbutamol and salmeterol, which may have implications for receptor desensitization and clinical application as a reliever medication [1].

intrinsic efficacy β2-agonist receptor desensitization

Procaterol Demonstrates High β2- over β1-Adrenoceptor Selectivity (~600-fold)

Procaterol demonstrates significant selectivity for the β2-adrenoceptor over the β1-adrenoceptor, a key differentiator for minimizing off-target cardiac effects. This selectivity is approximately 600-fold, as measured by Kd values, contrasting with less selective agents like terbutaline or salbutamol [1].

receptor selectivity β2-agonist binding affinity

Inhaled Formoterol (12 µg) Provides Significantly Longer Bronchodilation (12h) than Inhaled Procaterol (25 µg; 6h) in Stable Asthmatics

In a double-blind, placebo-controlled trial of 12 stable asthmatic patients, inhaled formoterol (12 µg) produced a significant bronchodilating effect for 12 hours compared to baseline and placebo. In contrast, inhaled procaterol (25 µg) showed significant bronchodilation for only 6 hours compared to baseline and 4 hours compared to placebo [1].

bronchodilation duration asthma clinical trial

Oral Procaterol (0.10 mg BID) Maintains Bronchodilation for 8+ Hours in Chronic Airway Disease

In a placebo-controlled trial of 45 patients with chronic reversible airway disease, oral procaterol hydrochloride (0.10 mg twice daily) demonstrated a bronchodilator effect that was evident for at least 12 hours after dosing, with FEV1 remaining above predose values at the 8-hour mark. This duration is quantifiably longer than that of oral salbutamol, which typically requires more frequent dosing (e.g., every 6-8 hours) [1].

oral bronchodilator duration of action asthma

Procaterol is Inherently Unstable to Moisture and Air, Requiring Specialized Formulation

Unlike many clinically established β2-agonists (e.g., formoterol, salmeterol), procaterol is readily oxidized in the presence of moisture and air. This inherent instability, which has been a documented barrier to its therapeutic use by inhalation, necessitates specialized storage conditions and formulation strategies (e.g., lyophilization) to maintain potency [1]. The existence of a European patent application (EP 0 264 951 A2) dedicated to a process for stabilizing procaterol via derivatization further underscores this unique challenge [2].

stability formulation oxidation

Oral Procaterol Generates Markedly Higher Urine Concentrations than Nebulized Administration

A pharmacokinetic study in asthmatic and non-asthmatic subjects revealed that urine concentrations of procaterol following oral administration (0.1 mg tablet) were markedly higher than after nebulized administration (4 µg). For example, in asthmatics, urine concentrations at 4 hours post-dose were 52.99 ± 9.87 ng/mL after oral dosing versus much lower levels after nebulization. This indicates greater systemic exposure via the oral route [1].

pharmacokinetics bioavailability administration route

Optimal Research and Industrial Application Scenarios for Procaterol Hydrochloride Hemihydrate (CAS 81262-93-3)


Investigating β2-Adrenergic Receptor Desensitization and Signaling Bias

Procaterol's high intrinsic efficacy, on par with isoproterenol and formoterol, makes it an ideal tool for studying the molecular mechanisms of β2-adrenoceptor desensitization and biased agonism [1]. Its use can help delineate the signaling pathways that lead to tolerance following chronic exposure to full or strong partial agonists, providing a robust comparator to lower-efficacy agents like salmeterol.

In Vivo Models of Oral Bronchodilation Requiring Intermediate Duration of Action

For preclinical studies investigating oral therapies for asthma or COPD, procaterol serves as an excellent reference compound. It provides a quantifiable bronchodilator effect lasting over 8 hours with a convenient twice-daily dosing regimen, positioning it between short-acting oral agents (e.g., salbutamol) and longer-acting inhaled options (e.g., formoterol) [2]. This is particularly relevant for models of nocturnal asthma or where sustained oral bioavailability is a study endpoint.

Stability and Formulation Development Studies

The well-documented instability of procaterol to moisture and air presents a unique opportunity for formulation scientists [3]. It serves as a model compound for developing advanced drug delivery systems, such as lyophilized powders, stabilized solutions, or novel excipient combinations designed to protect labile small molecules from oxidation. Research in this area is supported by existing patent literature on procaterol stabilization [4].

Comparative Pharmacokinetic and Route-of-Administration Studies

Procaterol's availability as both an oral tablet and a nebulized solution allows for direct, within-compound comparisons of systemic exposure and pharmacodynamic effects following different routes of administration [5]. This is valuable for research into the relationship between local lung deposition versus systemic absorption for β2-agonists, informing optimal dosing strategies for different disease states or patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procaterol hydrochloride hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.